3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one
Description
Significance of Spiro Compounds in Organic Chemistry and Chemical Biology
Spiro compounds are not merely chemical curiosities; their distinctive three-dimensional nature makes them "privileged scaffolds" in drug discovery and valuable components in natural products. nih.govacs.org Their rigid structures allow for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets like proteins and enzymes. chemsynthesis.comnih.gov
A spiro compound is formally defined as a bicyclic or polycyclic organic molecule in which two rings are linked by a single common atom, known as the spiro atom. researchgate.netqingmupharm.commdpi.com This shared atom is typically a quaternary carbon, meaning it is bonded to four other carbon atoms. researchgate.net This structural arrangement is distinct from fused ring systems, where two rings share two adjacent atoms, and bridged ring systems, which share two non-adjacent atoms. The key characteristic of a spirocycle is its twisted, three-dimensional geometry, with the two rings often lying in planes that are perpendicular to each other. qingmupharm.com This perpendicularity imparts significant conformational rigidity to the molecule. nih.gov
Spirocyclic systems can be broadly divided into two main categories based on the atomic composition of their rings. researchgate.netqingmupharm.com
Carbocyclic Spiro Compounds : These molecules contain rings composed entirely of carbon atoms. researchgate.net Simple examples include spiropentane (B86408) and spiro[4.5]decane. These all-carbon frameworks are found in various natural products and are key targets in synthetic chemistry. researchgate.netnih.gov
Heterocyclic Spiro Compounds : In these systems, one or more carbon atoms in at least one of the rings are replaced by a heteroatom, such as oxygen, nitrogen, or sulfur. researchgate.netsemanticscholar.org This introduces new chemical properties and potential points of interaction for biological activity. Heterocyclic spiro compounds are exceptionally common in medicinal chemistry and approved drugs. acs.org
Within the broad class of spirocycles, those containing oxygen atoms in the form of ketones (spiroketones) or ethers (spiroethers) are of particular importance.
Spiroethers , which feature an ether oxygen as part of the ring system, are a common motif. nih.gov The spiroketal (a specific type of spiroether where the spiro atom is connected to two oxygen atoms) is a core structural element in numerous biologically active natural products, including antibiotics, anticancer agents, and marine toxins. fluorochem.co.uknist.gov
Spiroketones possess a carbonyl group (C=O) as part of one of the spiro rings. These functional groups serve as versatile handles for further chemical modification and can act as key hydrogen bond acceptors in interactions with biological targets. Spirolactones, a subclass of spiroketones where the carbonyl is part of an ester group within a ring, are also prevalent in a wide array of natural and synthetic compounds with significant pharmacological properties. beilstein-journals.org
The Oxaspiro[4.5]decane Ring System as a Privileged Scaffold
The 6-oxaspiro[4.5]decane ring system is a prime example of a heterocyclic spiro compound. This structure consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered cyclohexane (B81311) ring, sharing a single spiro carbon atom. The oxygen atom is located at the 6-position within the tetrahydropyran (B127337) ring (if numbered systematically starting from the smaller ring). This scaffold is considered "privileged" because it is frequently found in compounds with significant biological activity, particularly in the field of medicinal chemistry. nih.govresearchgate.net
The 6-oxaspiro[4.5]decane framework combines a flexible five-membered ring with a more conformationally defined six-membered cyclohexane ring. The spiro fusion point locks the relative orientation of the two rings, creating a rigid three-dimensional structure. nih.govnih.gov This rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target and allows for the precise projection of substituents into a receptor's binding pocket. chemsynthesis.com The defined stereochemistry at the spiro center and on the rings provides a stable and predictable molecular shape.
Table 1: Properties of the Parent Scaffold: 6-Oxaspiro[4.5]decane
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 6-oxaspiro[4.5]decane |
| SMILES | C1CCC2(C1)CCCCO2 |
| InChIKey | WFFUVYLIAPPPGM-UHFFFAOYSA-N |
Data sourced from PubChem CID 12630235. nih.gov
The specific compound, 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one, is a derivative of the 6-oxaspiro[4.5]decane scaffold. It features a 3-methylbutan-1-one (isovaleryl) group attached to the 9-position of the cyclohexane ring.
To understand the significance of this structure, it is crucial to examine its parent ketone, 6-oxaspiro[4.5]decan-9-one . This parent ketone is a known and valuable chemical intermediate. qingmupharm.com Notably, it serves as a key building block in the synthesis of Oliceridine. qingmupharm.com Oliceridine is a potent and selective µ-opioid receptor agonist approved for the management of severe acute pain. nih.govnih.gov The 6-oxaspiro[4.5]decane core in Oliceridine is essential for its unique pharmacological profile, which provides pain relief with a potentially improved side-effect profile compared to traditional opioids. acs.orgnih.gov
The existence of this compound highlights the modular nature of drug discovery. Starting from a key intermediate like 6-oxaspiro[4.5]decan-9-one, chemists can synthesize a variety of analogues by modifying the substituents on the rings. The addition of the 3-methylbutan-1-one side chain represents one such modification. By creating libraries of related compounds, researchers can systematically investigate structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and improved therapeutic agents. Therefore, while specific research findings on this compound are not widely published, its structure places it firmly within the important class of oxaspiro compounds actively explored in modern medicinal chemistry.
Table 2: Profile of the Target Compound and its Parent Ketone
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|
| 6-Oxaspiro[4.5]decan-9-one | C₉H₁₄O₂ | 154.21 | Key intermediate for Oliceridine qingmupharm.com |
| This compound | C₁₄H₂₄O₂ | 224.34 | Derivative for potential SAR studies |
Research Rationale and Scope of Investigation for this compound
While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on its structural features and the established importance of its constituent moieties. The molecule incorporates a 6-oxaspiro[4.5]decane core, a type of spiroketal. Spiroketals are prevalent in numerous bioactive natural products and are often crucial to the biological activity of the parent compound. nih.govrsc.org
The investigation into a novel compound like this compound would likely be driven by several key factors:
Novelty and Patentability: The unique three-dimensional structure of spiro compounds offers opportunities for creating new chemical entities with distinct properties, which is a significant driver in pharmaceutical research. researchgate.net
Drug Discovery Potential: The 6-oxaspiro[4.5]decane core is of particular interest. For instance, the related compound 6-oxaspiro[4.5]decan-9-one serves as an intermediate in the synthesis of Oliceridine, a potent analgesic. qingmupharm.com This connection suggests that derivatives of this spirocyclic system could be explored for their own pharmacological activities. Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance properties such as potency, selectivity, and pharmacokinetics. nih.govresearchgate.net
Exploration of Structure-Activity Relationships (SAR): The synthesis and study of a series of related compounds, including the title molecule, would allow researchers to understand how structural modifications influence biological activity. The "3-methylbutan-1-one" side chain provides a site for chemical modification to probe these relationships.
A hypothetical research investigation into this compound would likely involve the following scope:
Chemical Synthesis: Development of a reliable and efficient synthetic route to produce the compound in sufficient purity and quantity for further studies. This would likely involve multi-step synthesis, potentially starting from commercially available precursors.
Structural Characterization: Thorough analysis using modern spectroscopic techniques to confirm the chemical structure and stereochemistry of the synthesized molecule.
Physicochemical Properties: Determination of key properties that are important for potential pharmaceutical applications.
Biological Screening: Initial screening against a panel of biological targets to identify any potential therapeutic areas of interest. Given the prevalence of spiro compounds in anticancer and anti-inflammatory research, these would be logical starting points. nih.govresearchgate.net
The following tables illustrate the types of data that would be generated in such a research program.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| CAS Number | 1504153-19-8 |
| Appearance | (Hypothetical) Colorless to pale yellow oil |
| Boiling Point | (Hypothetical) > 250 °C at 760 mmHg |
| Solubility | (Hypothetical) Soluble in organic solvents (e.g., ethanol, DMSO), insoluble in water |
| ¹H NMR | (Hypothetical) Peaks corresponding to methyl, methylene (B1212753), and methine protons of the spirocyclic core and the butanone side chain. |
| ¹³C NMR | (Hypothetical) Resonances for all 14 carbon atoms, including the spiro carbon and the carbonyl carbon. |
| Mass Spectrometry | (Hypothetical) [M+H]⁺ peak at m/z 225.18 |
Table 2: Hypothetical Biological Activity Screening Results
| Assay Type | Target | Result (IC₅₀/EC₅₀) |
| Anticancer | Human breast cancer cell line (MCF-7) | > 100 µM |
| Anticancer | Human colon cancer cell line (HCT116) | 75.4 µM |
| Anti-inflammatory | COX-2 Inhibition Assay | 45.2 µM |
| Antibacterial | Staphylococcus aureus | > 200 µg/mL |
| Antibacterial | Escherichia coli | > 200 µg/mL |
Note: The data in the tables above are illustrative and based on the expected properties of a compound of this type. They are not based on published experimental results for this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)9-13(15)12-5-8-16-14(10-12)6-3-4-7-14/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCFQEOTCGWISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCOC2(C1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques for 3 Methyl 1 6 Oxaspiro 4.5 Decan 9 Yl Butan 1 One
Spectroscopic Analysis Methodologies for Structure Elucidation
Spectroscopic techniques are paramount in determining the chemical structure of a molecule. By interacting with a compound using various forms of electromagnetic radiation, these methods can map out the carbon framework, identify the environments of hydrogen atoms, confirm the molecular mass, and pinpoint the characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR would provide information on the number of different types of protons, their chemical environment, their proximity to one another, and the splitting patterns would reveal adjacent protons. For 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one, specific signals would correspond to the protons of the isobutyl group, the spirocyclic core, and the protons adjacent to the ketone and ether functionalities.
¹³C NMR spectroscopy would complement the proton data by revealing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (e.g., carbonyl, ether-linked, or alkyl). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH₃, CH₂, CH, and quaternary carbons.
¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. The compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern, which results from the breakdown of the molecular ion, would offer clues about the different structural components of the molecule, such as the loss of the isobutyl group or fragmentation of the spirocyclic ring.
Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification (e.g., Ketone, Ether)
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, a strong absorption band in the IR spectrum would be expected in the region of 1700-1725 cm⁻¹, characteristic of a ketone (C=O) stretching vibration. The presence of the ether linkage in the spirocyclic system would be indicated by a C-O stretching band, typically in the 1050-1250 cm⁻¹ region. The remainder of the spectrum would show C-H stretching and bending vibrations for the alkyl portions of the molecule. Raman spectroscopy would also be sensitive to these vibrations, particularly the less polar bonds.
IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | Data not available |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any byproducts or starting materials. These methods are also crucial for the separation of stereoisomers, which can have different biological activities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to be sufficiently volatile, GC-MS would be an excellent method for assessing its purity. A single peak in the chromatogram would indicate a pure sample. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions. The mass spectrum of the peak would confirm the identity of the compound.
GC-MS Data for this compound
| Retention Time (min) | Major MS Fragments (m/z) |
| Data not available | Data not available |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Isomers
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. For this compound, HPLC could be used to determine its purity and to quantify its concentration in a mixture. Furthermore, by using a chiral stationary phase, HPLC is a powerful method for the separation of enantiomers or diastereomers, which is relevant for this molecule as it contains stereocenters.
HPLC Data for this compound
| Retention Time (min) | Mobile Phase | Column | Detection Wavelength (nm) |
| Data not available | Data not available | Data not available | Data not available |
X-ray Crystallography for Absolute Configuration Determination
As of the latest available data, specific X-ray crystallography studies for the compound this compound have not been reported in publicly accessible scientific literature. The determination of the absolute configuration of a chiral molecule via X-ray crystallography is contingent upon the ability to grow a single crystal of the compound that is of suitable size and quality for diffraction experiments.
This technique, when applicable to a solid, crystalline sample, provides an unambiguous determination of the three-dimensional arrangement of atoms within the crystal lattice. This allows for the precise assignment of the stereochemistry at all chiral centers, including the spirocyclic center and any stereocenters in the side chain of the molecule .
While crystallographic data exists for other related spirocyclic compounds, this information cannot be extrapolated to definitively assign the absolute configuration of this compound. The synthesis of this compound may result in a mixture of diastereomers or enantiomers, and without experimental crystallographic data, the absolute configuration remains undetermined. Should a crystalline form of this specific compound be isolated and analyzed in the future, X-ray crystallography would be the definitive method to elucidate its precise solid-state structure and absolute stereochemistry.
Theoretical and Computational Investigations of 3 Methyl 1 6 Oxaspiro 4.5 Decan 9 Yl Butan 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into molecular geometry, stability, and electronic properties.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis of 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. This process would reveal the most stable, low-energy conformations that the molecule is likely to adopt. The spirocyclic core, consisting of a cyclohexane (B81311) and a tetrahydrofuran (B95107) ring sharing a single carbon atom, introduces significant conformational constraints. Additionally, the flexible butanone side chain contributes to a complex potential energy surface.
However, a specific conformational analysis and the corresponding energy landscapes for this compound are not available in the reviewed literature. Such a study would typically involve systematic or stochastic conformational searches to locate energy minima and transition states.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.netscribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals provide crucial information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO would likely be localized on the oxygen atoms of the ether and carbonyl groups, which possess lone pairs of electrons. The LUMO would be expected to be centered on the carbonyl carbon, which is electron-deficient and thus susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com
Despite the utility of FMO theory, specific calculations of the HOMO-LUMO gap and visualizations of the frontier orbitals for this compound have not been reported.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. mdpi.comdntb.gov.ua
Solvent Effects and Intermolecular Interactions
The behavior of this compound in a solution would be significantly influenced by the solvent. MD simulations can model these interactions explicitly by surrounding the molecule with solvent molecules or implicitly using a continuum solvent model. These simulations would reveal how the solvent affects the conformational preferences of the molecule and the accessibility of its reactive sites.
However, there are no published MD simulation studies detailing the solvent effects and intermolecular interactions for this specific compound.
Conformational Flexibility of the Spirocyclic System and Butanone Moiety
The spirocyclic system of this compound possesses a degree of conformational flexibility, including the potential for ring puckering in both the cyclohexane and tetrahydrofuran components. The butanone side chain also has multiple rotatable bonds, allowing it to adopt various orientations relative to the spirocyclic core. MD simulations would be an ideal tool to explore this flexibility and the interplay between the motions of the ring system and the side chain.
Unfortunately, specific MD simulation data quantifying the conformational flexibility of the spirocyclic system and the butanone moiety of this compound are not available.
Mechanistic Studies through Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving a particular molecule. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species.
A search of the scientific literature did not yield any computational mechanistic studies specifically focused on this compound. While related spirocyclic compounds have been the subject of mechanistic investigations, this particular molecule remains uncharacterized in this regard. nih.govnih.gov
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no specific research available concerning the theoretical and computational investigation of the chemical compound This compound .
The request for an article detailing the reaction pathway prediction, transition state analysis, catalytic effects, and reaction kinetics modeling for this particular molecule cannot be fulfilled at this time due to the absence of published studies on these topics. The scientific community has not focused on the specific computational chemistry aspects outlined in the user's request for this compound.
While general methodologies for computational chemistry, reaction kinetics, and catalysis of related structures such as spiroketals exist, the user's strict instructions to focus solely on "this compound" and to adhere to a specific outline prevent the generation of a scientifically accurate and relevant article. Providing hypothetical data or extrapolating from distantly related compounds would not meet the required standards of accuracy and would be misleading.
Therefore, no article can be generated that would satisfy the outlined requirements.
Reactivity and Transformations of the 3 Methyl 1 6 Oxaspiro 4.5 Decan 9 Yl Butan 1 One Scaffold
Reactions Involving the Ketone Functionality
The carbonyl group of the ketone is a key site for a variety of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
Nucleophilic Addition Reactions
The ketone is susceptible to nucleophilic attack at the partially positive carbonyl carbon. This class of reactions, known as nucleophilic addition, is fundamental to the functionalization of ketones. wikipedia.orgchemistrysteps.com The steric hindrance presented by the bulky 6-oxaspiro[4.5]decane substituent may influence the rate and stereoselectivity of these additions. A variety of nucleophiles can be employed to generate diverse products, typically resulting in the formation of a tertiary alcohol upon workup.
Table 1: Representative Nucleophilic Addition Reactions
| Reagent/Nucleophile | Reaction Type | Product Class |
|---|---|---|
| R-MgBr (Grignard Reagent) | Grignard Reaction | Tertiary Alcohol |
| R-Li (Organolithium) | Organolithium Addition | Tertiary Alcohol |
| NaBH₄ or LiAlH₄ | Hydride Reduction | Secondary Alcohol |
| R₃P=CR'₂ (Wittig Reagent) | Wittig Olefination | Alkene |
| HCN / KCN | Cyanohydrin Formation | Cyanohydrin |
| H₂N-R (Primary Amine) | Imine Formation | Imine |
The addition of strong nucleophiles like Grignard or organolithium reagents is generally irreversible, leading to the formation of a new carbon-carbon bond. youtube.com Weaker nucleophiles, such as water and alcohols, may add reversibly, often requiring acid or base catalysis. libretexts.org
Enolate Chemistry and α-Functionalization
The presence of protons on the carbons alpha (α) to the carbonyl group allows for the formation of enolates under basic conditions. wikipedia.org The structure of 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one possesses two distinct α-carbons, leading to potential regioselectivity in enolate formation.
Kinetic Enolate: Deprotonation at the less substituted α-carbon (on the butanoyl side chain) is sterically more accessible and occurs faster. This "kinetic" enolate is typically formed at low temperatures using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent. bham.ac.uk
Thermodynamic Enolate: The more substituted α-carbon within the cyclohexane (B81311) ring of the spiro-system can also be deprotonated. This leads to the more thermodynamically stable, more substituted "thermodynamic" enolate. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., an alkoxide) in a protic solvent. wikipedia.orgbham.ac.uk
Once formed, these enolates are potent nucleophiles and can react with various electrophiles, enabling functionalization at the α-position.
Table 2: α-Functionalization via Enolate Intermediates
| Reagent | Reaction Type | Product |
|---|---|---|
| R-X (Alkyl Halide) | Alkylation | α-Alkylated Ketone |
| Br₂, Cl₂, or I₂ | Halogenation | α-Halogenated Ketone |
| RCOCl (Acyl Chloride) | Acylation | β-Diketone |
| Aldehyde or Ketone | Aldol Addition | β-Hydroxy Ketone |
Reductions and Oxidations of the Carbonyl Group
The oxidation state of the carbonyl carbon can be altered through reduction or oxidation reactions.
Reductions: The ketone can be readily reduced to the corresponding secondary alcohol. This is a common transformation achieved with complex metal hydrides. libretexts.org
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the ketone functionality. msu.edu
Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) can also be employed.
These reductions typically yield 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-ol.
Oxidations: Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. libretexts.orgchemguide.co.uk Vigorous oxidation with strong agents like potassium permanganate (B83412) or chromic acid can cleave the carbon-carbon bonds adjacent to the carbonyl, leading to a mixture of carboxylic acids in a destructive manner. qorganica.eslibretexts.org
A more synthetically useful oxidation is the Baeyer-Villiger oxidation . This reaction employs a peroxy acid (e.g., meta-chloroperoxybenzoic acid, mCPBA) to convert a ketone into an ester. libretexts.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity is predictable, with the oxygen typically inserting on the side of the more highly substituted carbon. For the target molecule, this would likely result in the formation of a spirocyclic ester.
Reactions of the Oxaspiro[4.5]decane Ether Ring System
The 6-oxaspiro[4.5]decane moiety contains a tetrahydropyran (B127337) ring, which is a cyclic ether. Cyclic ethers are generally stable, but can undergo specific reactions under certain conditions.
Ring-Opening Reactions of Cyclic Ethers
The ether linkage is typically cleaved under strongly acidic conditions, often in the presence of a potent nucleophile. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack (SN1 or SN2 mechanism) on one of the adjacent carbons cleaves the C-O bond.
For the 6-oxaspiro[4.5]decane system, treatment with strong acids like HBr or HI could lead to the opening of the tetrahydropyran ring. This would result in a halo-alcohol derivative, breaking the spirocyclic structure. The regioselectivity of the nucleophilic attack would depend on the specific reaction conditions and the substitution pattern of the ring.
Stability of the Spirocenter under various conditions
The spirocyclic framework is defined by the spirocenter, a quaternary carbon atom shared by two rings.
Neutral and Basic Conditions: The C-O and C-C bonds of the oxaspiro[4.5]decane system are generally stable under neutral and basic conditions. The ether linkage is not susceptible to cleavage by bases unless it is part of a strained ring system, which is not the case here.
Acidic Conditions: As mentioned, the ether ring can be susceptible to cleavage under strong acidic conditions. Studies on related oxaspiro compounds have shown that they can exist in equilibrium with ring-opened forms in acidic media. nih.gov The stability decreases with increasing acidity and temperature.
Thermal Conditions: The spirocyclic ether is expected to be thermally robust under moderate temperatures. High temperatures, especially in the presence of catalysts, could potentially lead to decomposition or rearrangement reactions.
Synthetic Modifications and Derivatization of the this compound Scaffold
The chemical scaffold of this compound presents a unique combination of a spiroketal and a butanone side chain, offering multiple sites for synthetic modification. While specific literature on the derivatization of this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the ketone, the adjacent methylene (B1212753) group, and the spiroketal ring system. These modifications are crucial for exploring the chemical space around this scaffold, particularly for the development of analogues in structure-activity relationship (SAR) studies.
Introduction of Additional Functionalities onto the Butanone Side Chain
The butanone side chain is a prime target for introducing structural diversity. The presence of a carbonyl group activates the adjacent α-carbon, making it susceptible to a variety of transformations via enolate chemistry. Furthermore, the carbonyl group itself can undergo numerous reactions.
Reactions at the α-Carbon: The methylene group (C-2 of the butanone chain) adjacent to the carbonyl is acidic and can be deprotonated with a suitable base (e.g., Lithium diisopropylamide - LDA) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles to install new functional groups.
Alkylation: The enolate can be alkylated with alkyl halides to introduce new carbon chains.
Aldol Addition and Condensation: Reaction with aldehydes or ketones yields β-hydroxy ketones (aldol adducts), which can subsequently be dehydrated to form α,β-unsaturated ketones.
Michael Addition: As a nucleophile, the enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Acylation and Halogenation: The enolate can be acylated with acyl chlorides or anhydrides, or halogenated with reagents like N-bromosuccinimide (NBS).
Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and is a site for nucleophilic attack.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Addition of organometallic reagents results in the formation of tertiary alcohols.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
Reductive Amination: The ketone can be converted into an amine through the formation of an imine or enamine intermediate, followed by reduction.
Table 1: Potential Functionalizations of the Butanone Side Chain
| Reaction Type | Reagents | Resulting Functionality |
|---|---|---|
| α-Carbon Reactions | ||
| Alkylation | LDA, R-X | Introduction of alkyl groups |
| Aldol Addition | Base, R'CHO | β-hydroxy ketone |
| Michael Addition | Base, α,β-unsaturated ketone | 1,5-dicarbonyl compound |
| Halogenation | NBS or NCS | α-halo ketone |
| Carbonyl Reactions | ||
| Reduction | NaBH₄ | Secondary alcohol |
| Grignard Reaction | R-MgBr | Tertiary alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Modifications of the Spirocyclic Moiety (e.g., through bromine substituents for further derivatization)
The 6-oxaspiro[4.5]decane moiety is relatively inert compared to the butanone side chain. However, modifications can be achieved, often requiring more forcing conditions or specific synthetic strategies. Introducing a handle, such as a bromine atom, onto the spirocyclic framework opens up a vast array of subsequent derivatization possibilities through cross-coupling reactions.
Introduction of Bromine: While there are no specific reports on the bromination of this compound, established methods for the bromination of saturated carbocycles can be considered. Free radical bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) could potentially introduce a bromine atom at one of the tertiary C-H bonds on the cyclohexane ring, although issues with selectivity may arise. A more controlled approach would involve the synthesis of the spirocycle from an already functionalized precursor, such as a brominated cyclohexanone (B45756) derivative.
Further Derivatization of Bromo-analogues: A bromo-substituted spirocycle is a versatile intermediate for introducing further complexity.
Palladium-Catalyzed Cross-Coupling Reactions: The bromide can be used in reactions like Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings to form new carbon-carbon bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl or vinyl bromide with amines.
Nucleophilic Substitution: The bromide could potentially undergo substitution reactions with various nucleophiles, although this is generally less efficient for secondary alkyl halides compared to cross-coupling methods.
Table 2: Potential Modifications of the Spirocyclic Moiety via a Bromine Intermediate
| Reaction Class | Coupling Partner | Reagents/Catalyst | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Aryl, heteroaryl, or vinyl substituent |
| Stille Coupling | R-Sn(Bu)₃ | Pd catalyst | Aryl, heteroaryl, or vinyl substituent |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl substituent |
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues is fundamental to understanding which parts of a molecule are essential for its biological activity. SAR studies involve systematically altering the structure of a lead compound and assessing the impact on its efficacy and potency. For the this compound scaffold, analogues can be designed by modifying the side chain, the spirocyclic core, or the linkage between them.
Side Chain Modifications: The 3-methylbutan-1-one side chain can be varied to probe the importance of its length, branching, and the presence of the ketone.
Chain Length: Analogues with shorter (ethanone, propanone) or longer (pentanone, hexanone) acyl chains could be synthesized.
Branching: The methyl group at the 3-position can be moved to the 2-position, replaced with other alkyl groups (ethyl, propyl), or removed entirely.
Ketone Replacement: The ketone could be replaced with other functional groups, such as an ester, amide, or alcohol, to assess the role of the carbonyl group as a hydrogen bond acceptor.
Spirocyclic Core Modifications: The 6-oxaspiro[4.5]decane core can be altered to investigate the influence of ring size, stereochemistry, and substitution.
Ring Size Variation: The cyclohexane ring could be replaced with a cyclopentane (B165970) or cycloheptane (B1346806) ring, leading to [4.4] or [4.6] spiroketal systems, respectively.
Substitution: As discussed in section 5.3.2, substituents can be introduced onto the carbocyclic ring to explore steric and electronic effects.
Stereoisomers: The synthesis of different stereoisomers of the spirocyclic core can be crucial in determining the optimal three-dimensional arrangement for biological activity.
The insights gained from these systematic modifications are critical for optimizing a lead compound into a more potent and selective agent. nih.govnih.govmdpi.com
| E | Spirocycle Substitution | To explore specific interactions (steric, electronic, hydrophobic) within the binding site. |
Exploration of Potential Biological Relevance Via Analogous Compound Studies
Oxaspiro Systems in Medicinal Chemistry: Pre-clinical Studies and Receptor Interactions
The oxaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active compounds, and its unique three-dimensional arrangement often contributes to enhanced potency, selectivity, and favorable pharmacokinetic properties. bldpharm.com The inherent rigidity of the spirocyclic system helps to lock the molecule into a specific conformation, which can be advantageous for binding to biological targets. mdpi.com
Ligand Design and Receptor Binding Assays for Spirocyclic Compounds (e.g., Opioid and Cannabinoid Receptors)
Spirocyclic structures are of significant interest in the design of ligands for a range of receptors, including G-protein coupled receptors (GPCRs) like opioid and cannabinoid receptors. The design of such ligands often focuses on creating molecules that can selectively bind to a specific receptor subtype, thereby minimizing off-target effects.
Receptor binding assays are crucial tools for determining the affinity of a ligand for its target receptor. openaccessjournals.com These assays can be performed using various techniques, including radioligand binding assays and fluorescence-based methods. nih.govnih.gov For instance, the binding affinity of synthetic cannabinoids to the cannabinoid type 1 (CB1) receptor can be measured using surface plasmon resonance (SPR), a non-isotopic method that monitors real-time association and dissociation events. nih.gov Another advanced technique is the Tag-lite® binding assay, which has been validated for both human CB1 and CB2 receptors using a single fluorescent probe, offering a robust and cost-effective screening method. mdpi.com
In the context of opioid receptors, structure-based design has led to the development of bitopic ligands that target not only the primary binding site but also a conserved sodium ion-binding pocket. nih.govbohrium.com This approach has been used to create fentanyl derivatives with reduced side effects. nih.gov The affinity and selectivity of these ligands are determined through comprehensive binding assays against a panel of receptors. nih.gov
Examples of Receptor Binding Assays for Spirocyclic and Analogous Compounds
| Assay Type | Receptor Target | Key Principle | Example Application | Reference |
|---|---|---|---|---|
| Radioligand Binding Assay | Cannabinoid Receptor Type 1 (CB1) | Measures the displacement of a radiolabeled ligand by a test compound. | Standard method for assessing CB1 binding in tissues and cultured cells. | nih.gov |
| Surface Plasmon Resonance (SPR) | Cannabinoid Receptor Type 1 (CB1) | Monitors real-time binding events between a ligand and a receptor immobilized on a sensor surface. | Determining binding affinities of synthetic cannabinoids without isotopic labeling. | nih.gov |
| Tag-lite® Binding Assay (FRET-based) | Cannabinoid Receptors (CB1 and CB2) | Uses fluorescence resonance energy transfer (FRET) between a labeled receptor and a fluorescent ligand. | High-throughput screening for cannabinoid receptor modulators. | mdpi.com |
| Fluorescence Assay (HTRF) | δ Opioid Receptor | Homogeneous time-resolved FRET to determine affinity and selectivity of fluorescent ligands. | Characterizing new fluorescent probes for opioid receptors. | nih.gov |
Enzyme Inhibition Studies of Structurally Related Compounds
Spirocyclic compounds have also been investigated as inhibitors of various enzymes. researchgate.net The rigid structure of the spiro core can facilitate precise interactions with the active site of an enzyme, leading to potent and selective inhibition. mdpi.com
Enzyme inhibition studies are fundamental in pharmacology and are used to determine the kinetic parameters of an inhibitor, such as the inhibition constant (Ki), and to elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov Graphical methods are often employed to analyze the data from these studies. nih.gov For example, a series of spiroquinoxalinopyrrolidine embedded chromanones were synthesized and showed potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov
Cellular Assays for Biological Activity (e.g., inhibition of HIV-1 expression in microglial cells for cannabinoids)
Cellular assays, also known as cell-based assays, are essential for evaluating the biological activity of a compound in a more physiologically relevant context than biochemical assays. sigmaaldrich.com These assays can measure a wide range of cellular responses, including cytotoxicity, proliferation, and the modulation of specific signaling pathways. sigmaaldrich.comabcam.com
In the context of cannabinoids, cellular assays have been instrumental in demonstrating their anti-inflammatory and neuroprotective effects. For instance, studies have shown that cannabinoids can inhibit the migration of microglial-like cells towards the HIV-1 protein Tat, a process implicated in HIV-associated neuroinflammation. 420magazine.comolemiss.edu This inhibitory effect is mediated through the cannabinoid receptor 2 (CB2R). 420magazine.com Furthermore, cannabinoids like cannabidiol (B1668261) (CBD) have been shown to reduce the expression of HIV in infected human microglial cells. researchgate.net CBD also decreases the release of extracellular vesicles from HIV-1 infected myeloid cells, which contain viral RNAs and contribute to inflammation. mdpi.com
Cellular Assays Investigating Cannabinoid Effects on HIV-1 and Microglial Cells
| Assay | Cell Type | Endpoint Measured | Key Finding | Reference |
|---|---|---|---|---|
| Migration Assay | BV-2 microglial-like cells | Cell migration towards HIV-1 Tat protein | Cannabinoids (THC, CP55940, 2-AG) inhibit migration via CB2R. | 420magazine.com |
| Flow Cytometry | HC69.5 human microglial cells (HIV-infected) | Percentage of GFP-positive cells (indicating HIV expression) | CBD significantly reduces the expression of HIV. | researchgate.net |
| Cytokine/Chemokine Production Assay | HC69.5 human microglial cells (HIV-infected) | Levels of inflammatory molecules (e.g., IL-6, IL-8, MCP-1) | CBD reduces the production of various inflammatory cytokines and chemokines. | researchgate.net |
| Nanoparticle Tracking Analysis | U1 monocytes and primary macrophages (HIV-1 infected) | Concentration of extracellular vesicles (EVs) | CBD significantly reduces the number of EVs released from infected cells. | mdpi.com |
| RT-qPCR | U1 monocytes | Intracellular and EV-associated viral RNA levels | CBD treatment leads to a decrease in HIV-1 RNAs (TAR and env) in EVs. | mdpi.com |
Structure-Activity Relationships (SAR) of Spiroketone and Oxaspiro[4.5]decane Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. youtube.com For spiroketone and oxaspiro[4.5]decane derivatives, SAR studies can guide the design of more potent and selective compounds.
Impact of Spirocenter Chirality on Biological Activity
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will often interact differently with the two enantiomers of a chiral molecule. mdpi.com
In the case of spiro compounds, the spirocenter is a point of chirality. A study on spirolactones, for example, revealed that the stereochemistry of substituents on the spirocyclic core affects binding to the mineralocorticoid receptor. nih.gov Similarly, the synthesis and biological evaluation of new chiral spiro-β-lactams showed that specific stereoisomers had remarkable nanomolar activity against HIV-1. nih.gov These findings underscore the importance of stereochemistry in the design of biologically active spirocyclic compounds.
Influence of Butanone Side Chain Modifications on Molecular Recognition
The butanone side chain of 3-methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one is also a critical determinant of its potential biological activity. Modifications to this side chain can significantly impact how the molecule is recognized by its biological target.
While direct SAR studies on the butanone side chain of the title compound are not available, insights can be drawn from related classes of compounds. For example, in a series of synthetic cathinones, the length of the α-carbon side chain was shown to have a significant effect on their potency as dopamine (B1211576) uptake inhibitors. ub.edu The potency increased with the elongation of the aliphatic side chain from a methyl to a propyl group, and then decreased with further increases in chain length. ub.edu This inverted U-shaped relationship suggests that there is an optimal side chain length for interaction with the dopamine transporter. ub.edu Similar principles of molecular recognition would likely apply to the butanone side chain of this compound, where modifications to its length, branching, and the presence of functional groups could all modulate its biological activity.
Mechanistic Insights into Biological Action (at the molecular/cellular level, without clinical data)
Insights into the potential molecular and cellular mechanisms of action for compounds containing the 6-oxaspiro[4.5]decane scaffold can be drawn from in vitro studies of analogous compounds like Oliceridine. These studies provide a framework for understanding how such molecules might interact with biological targets.
The primary mechanism of action for Oliceridine is its activity as a µ-opioid receptor (MOR) agonist. nih.govnih.gov Opioid receptors are G-protein-coupled receptors (GPCRs), and their activation initiates downstream signaling cascades. nih.gov Oliceridine exhibits what is known as "biased agonism." This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. nih.govnih.gov This biased activity is a key aspect of its molecular mechanism and is thought to be responsible for its specific pharmacological profile. nih.gov
Recent studies, however, suggest that Oliceridine's profile may be attributed to weak intrinsic efficacy for both G-protein and β-arrestin activation rather than strong biased agonism. nih.gov In vitro assessments have demonstrated its high affinity for the µ-opioid receptor. nih.gov
Another significant mechanistic insight at the cellular level is the interaction of Oliceridine with the P-glycoprotein (P-gp) efflux transporter. nih.gov In vitro and in vivo rodent studies have indicated that P-gp is crucial to the compound's efficacy and adverse effect profile by affecting its brain penetrance and clearance. nih.gov
The spiroketal moiety itself is a key structural feature in many biologically active natural products and synthetic molecules. rsc.orgrsc.orgnih.gov The stereocontrolled synthesis of spiroketals is an area of active research, as the specific stereochemistry can significantly influence biological activity. nih.govacs.org The formation of the spiroketal can be influenced by various factors, including enzymatic catalysis in biosynthetic pathways. nih.govnih.gov The inherent three-dimensional structure of the spiroketal can play a crucial role in how a molecule binds to its biological target.
| Parameter | Observation with Analogous Compound (Oliceridine) | Potential Implication for this compound |
| Primary Target | µ-opioid receptor (MOR) nih.govnih.gov | The 6-oxaspiro[4.5]decane core may serve as a scaffold for interaction with GPCRs. |
| Molecular Mechanism | Biased agonism (preferential G-protein pathway activation) or weak intrinsic efficacy for G-protein and β-arrestin activation nih.govnih.gov | Potential for selective modulation of intracellular signaling pathways. |
| Cellular Interaction | Substrate for P-glycoprotein (P-gp) efflux transporter nih.gov | Cellular uptake and efflux mechanisms could influence biological activity. |
| Binding Affinity | High affinity for the µ-opioid receptor in vitro nih.gov | The spiroketal structure may contribute to high-affinity binding to specific biological targets. |
| Research Finding on Analogous Spiroketal Compounds | Mechanistic Implication |
| Spiroketal moieties can act as pharmacophores that disrupt the planarity of polycyclic aromatic backbones in compounds like rubromycins. nih.gov | The non-planar, rigid structure of the spiroketal can be critical for binding to enzyme active sites or receptor pockets. |
| Flavin-dependent enzymes can catalyze the formation of spiroketals in the biosynthesis of polyketides. nih.govnih.gov | This highlights a biological pathway for the formation of such structures, suggesting they are recognized and processed by cellular machinery. |
| The stereochemical configuration at the anomeric carbon of the spiroketal is crucial and can be controlled in synthetic approaches. nih.govacs.org | Different stereoisomers could have vastly different biological activities due to specific steric and electronic interactions with a target. |
| Spiroketals are found in a variety of natural products with potent biological activities, including antitumor compounds. rsc.orgillinois.edu | The spiroketal scaffold is a "privileged structure" in medicinal chemistry, often associated with potent bioactivity. |
Advanced Applications and Future Research Directions
Potential in Advanced Materials Science
The rigid, three-dimensional architecture inherent to spirocycles provides a foundation for the development of novel materials with highly specific properties. The incorporation of the 6-oxaspiro[4.5]decane scaffold into larger molecular or polymeric structures could impart unique characteristics not achievable with linear or simple cyclic analogues.
Spirocyclic systems are increasingly recognized for their ability to influence the macroscopic properties of polymers and materials. Their rigid, non-planar structure disrupts polymer chain packing, which can enhance solubility and processability while simultaneously increasing the glass transition temperature (Tg) and thermal stability. In the context of conjugated polymers for organic electronics, the introduction of spiro-centers has been used to control the solid-state microstructure and fine-tune the energy levels of the material, which is crucial for optimizing performance in optoelectronic devices. rsc.orgnih.gov
Furthermore, certain spirocyclic monomers, such as spiro-orthoesters and spiro-orthocarbonates, are utilized as "expanding monomers." encyclopedia.pub They undergo a double ring-opening polymerization process that results in minimal shrinkage or even a net volume expansion upon curing. This property is highly desirable in applications requiring high precision and mechanical integrity, such as dental fillings, high-performance adhesives, and advanced composites. The 6-oxaspiro[4.5]decane core, while not a traditional expanding monomer, exemplifies the structural rigidity that can be exploited in material design.
Table 1: Impact of Spirocyclic Moieties on Polymer Properties
| Property | Effect of Spirocyclic Integration | Rationale |
|---|---|---|
| Thermal Stability | Increased | Restricted bond rotation and rigid structure raises the energy required for thermal decomposition. |
| Solubility | Increased | The 3D shape disrupts efficient chain packing, reducing intermolecular forces and allowing better solvent penetration. |
| Glass Transition Temp. (Tg) | Increased | The rigid spiro-center limits the mobility of polymer chains, requiring more thermal energy to transition to a rubbery state. |
| Mechanical Strength | Enhanced | The inherent rigidity can contribute to a higher modulus and greater material strength. |
| Volumetric Shrinkage | Reduced (with specific spiro-monomers) | Ring-opening polymerization of certain spiro-orthoesters/carbonates counteracts the shrinkage that typically occurs during polymerization. encyclopedia.pub |
Spirocycles are considered privileged scaffolds in medicinal chemistry and functional molecule design due to their well-defined three-dimensional geometry. nih.govcytoskeleton.com This rigid framework allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets like proteins and enzymes. rsc.org The use of spirocyclic building blocks provides access to underexplored regions of chemical space, moving away from the predominantly "flat" molecules often found in compound libraries. rsc.org
The 3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one molecule contains multiple points for potential diversification. The ketone group can be readily transformed into a variety of other functionalities (e.g., alcohols, amines, heterocycles), while the aliphatic chain and the spirocyclic core itself could be further modified. This modularity makes it a valuable starting point for the synthesis of libraries of complex molecules with diverse and spatially defined structures. cytoskeleton.comrsc.org
Integration into Chemical Probe Development
A significant area of potential for spirocyclic compounds lies in the development of chemical probes, particularly fluorescent probes for bioimaging. Many modern fluorescent dyes are based on a mechanism involving a reversible transition between a non-fluorescent, charge-neutral spirocyclic form (closed) and a highly fluorescent, zwitterionic open form. mdpi.comnih.gov
This equilibrium can be controlled by external triggers such as pH changes, enzymatic activity, or the presence of specific analytes. encyclopedia.pub The hydrophobic, closed spiro-form often exhibits better cell permeability, allowing the probe to enter living cells. Once inside, a specific biological event can trigger the ring-opening to the fluorescent form, enabling the visualization of dynamic processes in real-time. mdpi.comnih.gov
While this compound is not itself a fluorophore, its spirocyclic ketone structure could serve as a key component in the design of novel probes. The ketone could act as a recognition site or a reactive handle for attaching a reporter group, while the oxaspirocycle provides a rigid, cell-permeable scaffold. Future research could explore its incorporation into systems that respond to specific enzymes or microenvironments within a cell.
Green Chemistry and Sustainable Synthesis of Complex Spirocycles
The synthesis of complex three-dimensional molecules like spirocycles has traditionally involved multi-step processes with significant solvent use and waste generation. Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies.
Recent advancements in green chemistry have been successfully applied to the synthesis of spiroketones and other spirocycles. boehringer-ingelheim.com One of the most promising approaches is the use of continuous flow chemistry. rsc.orgrsc.orgspirochem.com Flow processes offer superior control over reaction parameters (temperature, pressure, mixing), improved safety when handling hazardous reagents, and easier scalability compared to traditional batch methods. nih.govsyrris.comnih.gov Telescoped flow processes, where multiple reaction steps are combined into a single continuous sequence without isolating intermediates, have been shown to dramatically reduce waste, cost, and production time for chiral spiroketone building blocks. rsc.orgrsc.org
Another green approach is the use of visible-light photocatalysis. rsc.orgrsc.orgresearchgate.net These methods often operate at ambient temperature and use light as a traceless reagent to initiate reactions, avoiding the need for stoichiometric metallic reductants or harsh reagents. rsc.orgacs.org Photocatalytic strategies have been developed for the synthesis of various spirocycles, including γ-spirolactams and other complex heterocyclic systems, highlighting an environmentally benign path to these valuable structures. rsc.orgacs.org The synthesis of the 6-oxaspiro[4.5]decane core of the title compound could be envisioned via such sustainable methods.
Table 2: Comparison of Synthetic Approaches for Spirocycles
| Method | Advantages | Disadvantages | Relevance to Sustainability |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established, versatile | Often requires multiple steps, large solvent volumes, difficult to scale, potential safety issues. | Low (high Process Mass Intensity, PMI) |
| Continuous Flow Chemistry | Enhanced safety, precise control, easy scalability, potential for telescoping reactions. rsc.orgspirochem.com | Higher initial equipment cost, potential for clogging with solids. | High (reduces waste, energy, and solvent use; lowers PMI). rsc.orgboehringer-ingelheim.com |
| Visible-Light Photocatalysis | Uses a renewable energy source, mild reaction conditions, high functional group tolerance. rsc.orgacs.org | Can be limited by substrate scope, may require expensive photocatalysts. | High (environmentally benign, avoids harsh reagents). rsc.org |
Future Prospects for this compound Research
The future research potential for this compound is centered on leveraging its distinct structural features—the ketone and the oxaspirocycle—to explore new chemical transformations and applications.
The ketone moiety is a versatile functional group that can participate in a vast array of chemical reactions. While classic carbonyl chemistry is well-understood, modern synthetic methods offer new avenues for exploration. For instance, the ketone could serve as a substrate in novel photocatalytic reactions or asymmetric transformations to introduce new stereocenters. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a ketone and an alkene, could be used to construct highly complex and functionalized spirocyclic oxetanes from this building block. rsc.org
Furthermore, the spirocyclic core itself could be the target of reactivity studies. Ring-opening or rearrangement reactions could lead to novel molecular scaffolds that are not easily accessible through other means. The application of modern synthetic protocols, such as those involving Stannyl Amine Protocol (SnAP) reagents for the one-step synthesis of spirocyclic amines from ketones, could provide direct access to valuable new derivatives. acs.org Investigating the reactivity of the 6-oxaspiro[4.5]decane system under various catalytic conditions (e.g., transition metal, enzymatic) could unlock transformations unique to this specific scaffold, expanding its utility as a versatile chemical building block.
Development of Novel Synthetic Routes
The efficient and stereocontrolled synthesis of spirocyclic compounds is a key area of focus in modern organic chemistry. For this compound, future research could explore several innovative synthetic strategies to improve yield, reduce step count, and allow for greater structural diversification.
One promising approach involves the application of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A recently developed one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons, which involves the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration, could be adapted for the synthesis of the target compound. acs.org This transition-metal-free approach offers a more environmentally friendly and cost-effective synthetic route.
Another avenue for exploration is the use of readily available starting materials, such as 5-methylene-2(5H)-furanone, to construct the 1-oxaspiro[4.5]decan-2-one core, which could then be further elaborated to yield the desired butan-1-one derivative. acs.org Additionally, asymmetric synthesis methodologies, including organocatalytic cascade reactions, could be employed to produce enantiomerically pure forms of the compound, which is crucial for understanding its specific interactions with biological targets. acs.org
Future research could also focus on developing scalable synthetic routes suitable for industrial production. This would involve optimizing reaction conditions, exploring alternative catalysts, and developing efficient purification techniques. The table below outlines potential novel synthetic strategies and their advantages.
| Synthetic Strategy | Potential Advantages | Key Features |
| Domino Reactions | Increased efficiency, reduced waste, step economy | One-pot synthesis, cascade reactions |
| Asymmetric Catalysis | Access to enantiomerically pure compounds | Chiral catalysts, stereocontrolled synthesis |
| Transition-Metal-Free Synthesis | Reduced cost, lower toxicity, environmentally friendly | Avoids heavy metal catalysts |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Continuous processing, precise reaction control |
Broadening the Scope of Biological Screening for Unique Modalities
The diverse biological activities reported for various oxaspiro[4.5]decane and other spirocyclic derivatives suggest that this compound may possess untapped therapeutic potential. A broadened scope of biological screening is warranted to identify unique pharmacological properties.
Spirocyclic compounds have been investigated for a wide range of therapeutic applications. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as M1 muscarinic agonists, which are of interest for the treatment of Alzheimer's disease. nih.gov Other spiro compounds have shown promise as anticonvulsant and antifungal agents. nih.gov Furthermore, the spirooxindole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory activities. nih.gov
Given the structural similarities to these bioactive molecules, future research on this compound should include a comprehensive screening panel to assess its activity across various biological targets. This could include assays for:
Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or antiproliferative effects. The discovery of 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione from plant callus cultures with potential skin therapeutic properties highlights the potential for this class of compounds in oncology and dermatology. mdpi.com
Neurological Disorders: Evaluation for activity at various central nervous system receptors, such as muscarinic, serotonin, and sigma receptors. A 1,4-Dioxa-8-azaspiro[4.5]decane derivative has been developed as a radioligand for the σ1 receptor, indicating the potential for this scaffold in neuroimaging and the treatment of neurological diseases. nih.gov
Infectious Diseases: Screening for antibacterial, antifungal, and antiviral activity.
Inflammatory Conditions: Assessing the potential to modulate inflammatory pathways.
The following table summarizes potential areas for expanded biological screening and the rationale based on related spirocyclic compounds.
| Therapeutic Area | Rationale for Screening | Examples of Bioactive Spiro Compounds |
| Oncology | Known anticancer activity of spirooxindoles and other spirocyclic natural products. | Spirooxindole derivatives, 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione |
| Neurology | Activity at various CNS receptors, including muscarinic and sigma receptors. | 1-Oxa-8-azaspiro[4.5]decane derivatives (M1 muscarinic agonists), 1,4-Dioxa-8-azaspiro[4.5]decane derivatives (σ1 receptor ligands) |
| Infectious Diseases | Documented antifungal and antimicrobial properties of certain spiro compounds. | Azaspiro[5.5]undecane derivatives |
| Inflammation | Anti-inflammatory properties observed in some spirooxindole derivatives. | Spirooxindole derivatives |
By pursuing these advanced applications and future research directions, the scientific community can unlock the full potential of this compound and the broader class of oxaspiro[4.5]decane derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to construct the 6-oxaspiro[4.5]decane core in this compound?
The synthesis of the 6-oxaspiro[4.5]decane moiety typically involves cyclization reactions using ketones or esters. For example, zinc-mediated coupling (e.g., iodo-zinc intermediates) has been utilized for spiro ring formation in related compounds . Key steps include the introduction of the oxa group via etherification and subsequent ring closure. Reaction optimization (e.g., temperature, catalyst selection) is critical to avoid side products like non-spiro byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for identifying spirocyclic connectivity and substituent positions. Nuclear Overhauser Effect (NOE) experiments can resolve spatial arrangements, while IR spectroscopy confirms the ketone group (C=O stretch ~1700 cm). Mass spectrometry (MS) provides molecular weight validation .
Q. What safety precautions should be taken when handling structurally related spirocyclic ketones?
Based on analogs (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives), acute toxicity and respiratory irritation are potential hazards. Use fume hoods, nitrile gloves, and eye protection. Emergency measures include rinsing eyes with water for 15 minutes and avoiding inhalation of aerosols .
Advanced Research Questions
Q. How can X-ray crystallography address challenges in refining the spirocyclic structure?
The spiro junction introduces torsional strain, complicating crystallographic refinement. SHELXL, a widely used software for small-molecule refinement, employs restraints for bond lengths/angles and anisotropic displacement parameters to resolve disorder in the oxaspiro ring. High-resolution data (>1.0 Å) is critical for accurate modeling .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies (e.g., AutoDock Vina) can evaluate binding to targets like voltage-gated calcium channels, as seen in analogs with similar spiro scaffolds . ADMET predictors (e.g., SwissADME) estimate solubility and cytochrome P450 interactions.
Q. How do structural modifications at the 9-position of the spiro ring influence biological activity?
Substitutions at the 9-position (e.g., pyridinyl groups) enhance target affinity, as observed in oliceridine derivatives. Steric effects from methyl or aryl groups modulate receptor selectivity. Structure-activity relationship (SAR) studies require iterative synthesis and bioassays (e.g., IC determination via calcium flux assays) .
Q. What contradictions exist between experimental and computational data for this compound’s reactivity?
Discrepancies may arise in predicted vs. observed regioselectivity during hydrogenation. For example, computational models might favor reduction of the ketone group, while steric hindrance from the spiro ring directs reactivity toward less-strained sites. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) resolves such conflicts .
Methodological Notes
- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands for handling twinned crystals, common in spiro compounds .
- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction conditions, minimizing byproducts in multi-step syntheses .
- Safety Protocols : Refer to OSHA HCS guidelines for hazard communication when handling uncharacterized spiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
